

Part 1: Chemical Identity & Specifications[2][3] [4][5]

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Compound of Interest

Compound Name: *Fmoc-L-Hyp-OH*

Cat. No.: *B8817285*

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The precise identification of the starting material is the first step in reproducible synthesis. The data below corresponds specifically to the free hydroxyl variant of the amino acid.

Table 1: Chemical Identifiers and Physical Properties[6] [7]

Feature	Specification
Chemical Name	N-(9-Fluorenylmethoxycarbonyl)-trans-4-hydroxy-L-proline
Common Abbreviations	Fmoc-L-Hyp-OH; Fmoc-Hyp-OH
CAS Number	88050-17-3
Molecular Formula	C ₂₀ H ₁₉ NO ₅
Molecular Weight	353.37 g/mol
Stereochemistry	(2S, 4R)
Appearance	White to off-white crystalline powder
Solubility	Soluble in DMF, DMSO, NMP; Insoluble in Water
Purity (HPLC)	≥ 98.0% (Sum of enantiomers)
Optical Rotation	[α] ²⁰ / _D -60 ± 2° (c = 1 in Methanol)

Digital Identifiers

- SMILES: O[C@@H]1CC(=O)OCC2c3ccccc3-c4ccccc24)C(O)=O
- InChI Key: GOUUPTICWUFXPM-XIKOKIGWSA-N[2]

Part 2: Stereochemical Significance & Stability

The "Trans" Conformation

In the context of **Fmoc-L-Hyp-OH**, the term "trans" refers to the relationship between the hydroxyl group at position 4 and the carboxyl group at position 2.

- Configuration: The α -carbon is (S) (L-configuration), and the γ -carbon (C4) is (R).
- Structural Impact: The electronegative hydroxyl group exerts an inductive effect (gauche effect) that favors the Cy-exo pucker of the pyrrolidine ring. This puckering is thermodynamically essential for the stabilization of the collagen triple helix. Using the incorrect isomer (cis-4-hydroxy-L-proline) significantly destabilizes the helical structure.

Part 3: Application in Solid-Phase Peptide Synthesis (SPPS)

Expertise & Causality: The primary challenge when using CAS 88050-17-3 (Free OH) versus the tBu-protected analog (CAS 122996-47-8) is the risk of O-acylation.

- The Risk: During the activation of the subsequent amino acid in the chain, the free hydroxyl group on the Hyp residue can act as a nucleophile, attacking the activated carboxylate of the incoming amino acid. This leads to branched peptides (depsipetides) rather than linear sequences.
- The Solution: If the Hyp residue is internal, use Fmoc-Hyp(tBu)-OH. If the Hyp residue is at the N-terminus, or if the free OH is required for specific ligation strategies (e.g., native chemical ligation mimics), use Fmoc-Hyp-OH (88050-17-3).

Protocol: Coupling Fmoc-L-Hyp-OH

This protocol assumes standard Fmoc SPPS on a polystyrene-based resin (e.g., Wang or Rink Amide).

1. Reagent Preparation

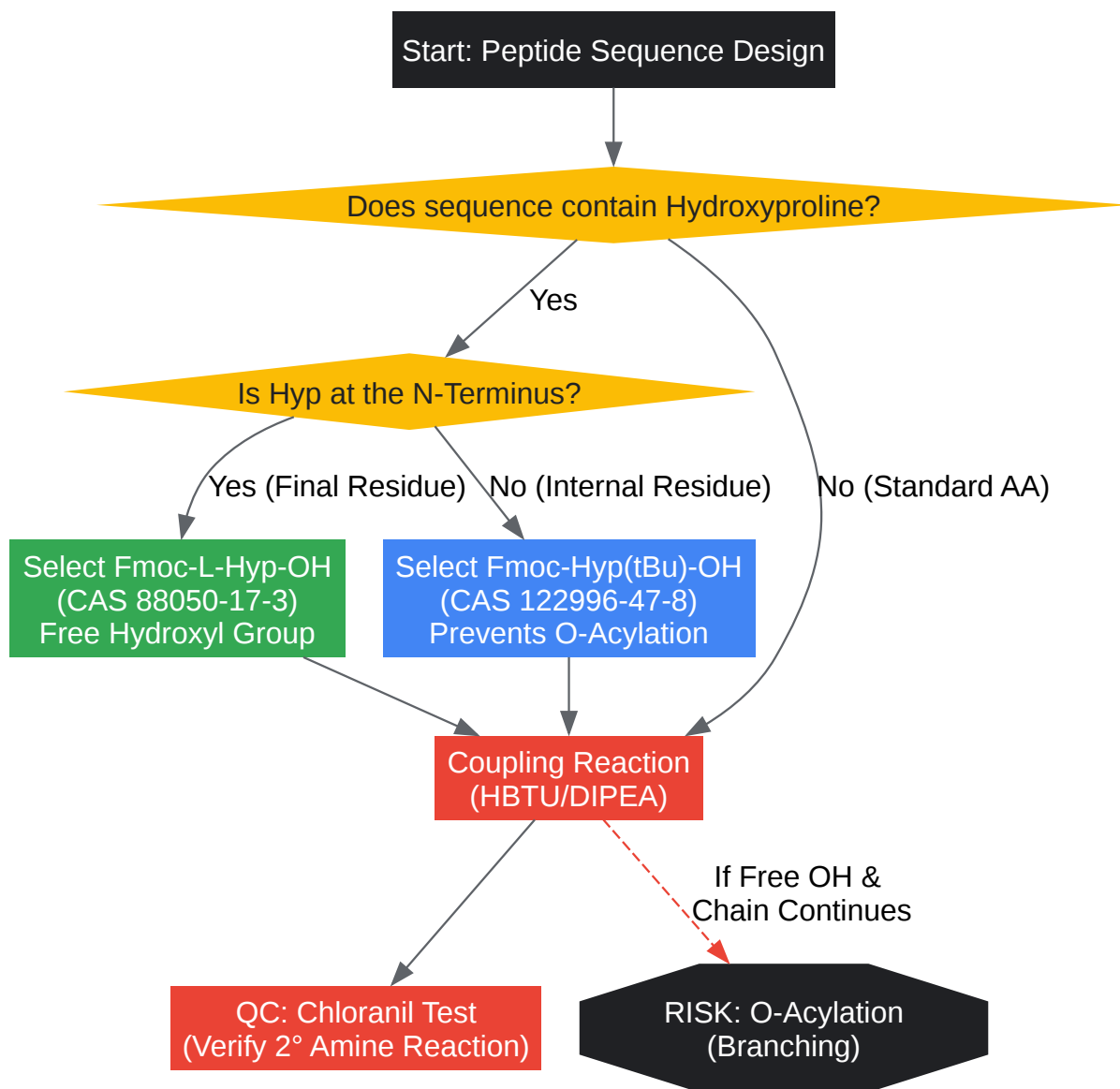
- **Fmoc-L-Hyp-OH**: 0.2 M in DMF.
- Activator: 0.5 M HBTU or HATU in DMF.
- Base: 1.0 M DIPEA (Diisopropylethylamine) in NMP.

2. Coupling Cycle (Self-Validating)

- Step A: Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min). Validation: UV monitoring of the fulvene-piperidine adduct at 301 nm confirms Fmoc removal.
- Step B: Wash: DMF (5 x 1 min).
- Step C: Activation & Coupling:
 - Mix **Fmoc-L-Hyp-OH** (4 eq), HBTU (3.9 eq), and DIPEA (8 eq).
 - Pre-activation: Allow to react for 2 minutes before adding to resin.
 - Reaction Time: 45–60 minutes. Proline derivatives are secondary amines and can be sterically hindered; however, Hyp is generally reactive.
- Step D: Monitoring: Kaiser test is not effective for Proline (secondary amine). Use the Chloranil Test or Isatin Test. A negative result (no blue/dark color) indicates complete coupling.

Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct Hyp derivative and the synthesis workflow.



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Caption: Decision matrix for selecting the appropriate Hydroxyproline derivative to prevent side reactions during Solid Phase Peptide Synthesis.

Part 4: Quality Control & Storage

Analytical Verification

To ensure the identity of CAS 88050-17-3 upon receipt:

- HPLC: Run a gradient of 5-95% Acetonitrile/Water (with 0.1% TFA). **Fmoc-L-Hyp-OH** typically elutes earlier than its tBu-protected counterpart due to the polarity of the free hydroxyl group.
- Mass Spectrometry (ESI):
 - Expected $[M+H]^+$: 354.4 Da.
 - Expected $[M+Na]^+$: 376.4 Da.

Storage Protocols

- Temperature: Store at +2°C to +8°C.
- Environment: Keep under inert gas (Argon/Nitrogen) if possible. The Fmoc group is base-sensitive; ensure the container is tightly sealed to prevent exposure to atmospheric amines or moisture which can induce slow hydrolysis.

References

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